Meta-Substitution Confers GABA Antagonist Activity Absent in Ortho-Isomers
The NIMH Chemical Synthesis and Drug Supply Program explicitly classifies 3-(Aminomethyl)phenol as a GABA receptor antagonist [1], a property not observed for the ortho-substituted 2-(Aminomethyl)phenol class, which instead demonstrates saluretic and diuretic effects [2]. While the precise binding affinity (Ki/IC50) is not provided in the public repository, the designated biological activity represents a qualitative functional divergence that directs its use in neuroscience research.
| Evidence Dimension | Primary Pharmacological Activity |
|---|---|
| Target Compound Data | GABA receptor antagonist (biological activity annotation) [1] |
| Comparator Or Baseline | 2-(Aminomethyl)phenol class: Saluretic/Diuretic activity in rats and dogs [2] |
| Quantified Difference | Qualitatively distinct pharmacological targets (GABA receptor vs. ion transport modulation) |
| Conditions | Target compound: NIMH annotation. Comparator: In vivo rat and dog models for saluretic activity. |
Why This Matters
This target specificity differentiates 3-(Aminomethyl)phenol for neurological research applications, distinguishing it from ortho-isomers intended for cardiovascular or renal investigations.
- [1] NIMH Chemical Synthesis and Drug Supply Program. Compound Information: 3-Hydroxybenzylamine (3-(aminomethyl)phenol), CAS 73604-31-6. RTI International. Last updated 2021-02-23. View Source
- [2] Stokker, G. E., Deana, A. A., deSolms, S. J., Schultz, E. M., Smith, R. L., Cragoe, E. J. Jr., et al. (1980). 2-(Aminomethyl)phenols, a new class of saluretic agents. 1. Effects of nuclear substitution. Journal of Medicinal Chemistry, 23(12), 1414-27. View Source
